molecular formula C17H19NO5 B2453274 N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 321691-53-6

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2453274
CAS No.: 321691-53-6
M. Wt: 317.341
InChI Key: MECBOWVAQYSEGG-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-hydroxy-3-methylbenzoic acid with 3,4,5-trimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an amine.

Scientific Research Applications

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-3-methylphenyl)acetamide
  • 4-hydroxy-3-methoxybenzaldehyde nicotinamide

Uniqueness

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of both hydroxyl and multiple methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-7-12(5-6-13(10)19)18-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECBOWVAQYSEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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